
Glyphosate
Overview
Description
Glyphosate (N-(phosphonomethyl)glycine) is a broad-spectrum, non-selective systemic herbicide widely used since the 1970s. It inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a critical component of the shikimate pathway responsible for aromatic amino acid synthesis in plants . Its efficacy, low mammalian toxicity, and compatibility with genetically modified this compound-resistant crops have made it a cornerstone of modern agriculture . However, its environmental persistence, detection challenges, and debated health impacts have spurred comparisons with other herbicides.
Preparation Methods
- Glyphosate can be synthesized through various routes, but one common method involves the reaction of glycine with formaldehyde and phosphorous acid.
- Industrial production methods typically use the isopropylammonium salt or sesquisodium salt forms of this compound.
Chemical Reactions Analysis
- Glyphosate is relatively stable and does not readily undergo chemical reactions.
- it inhibits EPSP synthase, preventing the synthesis of tyrosine, tryptophan, and phenylalanine in plants.
Scientific Research Applications
Agricultural Applications
1.1 Crop Production
Glyphosate is primarily used in the cultivation of genetically modified crops that are resistant to this herbicide. Major crops include:
- Soybeans : Approximately 95% of soybeans grown in the U.S. are this compound-resistant.
- Corn : About 91% of U.S. corn is produced from this compound-tolerant strains.
- Cotton : Approximately 94% of cotton produced in the U.S. is this compound-resistant.
The introduction of this compound-tolerant crops has allowed for increased efficiency in weed management, enabling farmers to apply this compound post-emergence without damaging the crops .
1.2 Weed Control
this compound effectively manages a variety of weeds, including annual broadleaf weeds and grasses that compete with crops. Its use has led to significant reductions in labor and costs associated with weed management, as it allows for no-till and low-till farming practices, which help reduce soil erosion .
1.3 Crop Desiccation
Farmers also use this compound as a desiccant before harvest to enhance yield uniformity and facilitate easier harvesting. For instance, applying this compound to wheat and barley before harvest allows for straight-cut harvesting, saving time and resources .
Non-Agricultural Applications
2.1 Invasive Species Management
this compound plays a crucial role in controlling invasive plant species across various ecosystems, including forests, wetlands, and urban areas. It is often employed in habitat restoration efforts to promote native plant growth by eliminating invasive species .
2.2 Rights-of-Way Maintenance
The herbicide is extensively used along highways, railways, and utility corridors to manage vegetation that could obstruct visibility or interfere with infrastructure stability. This application is critical for safety and maintenance purposes .
2.3 Urban Landscaping
In urban settings, this compound is common for managing weeds in parks, gardens, and residential areas. Its broad-spectrum activity makes it effective for maintaining aesthetic landscapes while reducing the need for manual weeding .
Environmental Impact
While this compound's benefits in agriculture are well-documented, concerns about its environmental impact have emerged:
- Aquatic Systems : this compound can runoff into waterways, potentially affecting aquatic ecosystems.
- Biodiversity : The widespread use of this compound may contribute to declines in non-target plant species and alter habitat dynamics .
Health Considerations
The safety of this compound has been a topic of extensive research:
- The U.S. Environmental Protection Agency (EPA) concluded that this compound is not likely to be carcinogenic to humans based on available data .
- However, studies have suggested potential links between this compound exposure and certain cancers, such as Non-Hodgkin Lymphoma, prompting ongoing debates about its safety .
Case Studies
Study | Findings | Year |
---|---|---|
University of Washington Study | Found a 41% increased risk of Non-Hodgkin Lymphoma with this compound exposure | 2019 |
IARC Monograph | Classified this compound as "probably carcinogenic" based on limited evidence | 2015 |
EPA Human Health Risk Assessment | No evidence found linking this compound to cancer in animal studies | 2012 |
Mechanism of Action
- Glyphosate disrupts the shikimate pathway in plants by inhibiting EPSP synthase.
- This leads to a deficiency in essential amino acids, ultimately causing plant death.
- The molecular targets are the enzyme EPSP synthase and the shikimate pathway itself.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Chemical Structure and Mode of Action
Compound | Chemical Class | Mode of Action | Target Pathway |
---|---|---|---|
Glyphosate | Organophosphonate | EPSPS inhibition | Shikimate pathway |
Glufosinate | Phosphinic acid | Glutamine synthetase inhibition | Nitrogen metabolism |
2,4-Dichlorophenoxyacetic acid (2,4-D) | Synthetic auxin | Mimics auxin, causing uncontrolled growth | Cell division/elongation |
Paraquat | Bipyridylium | Generates reactive oxygen species (ROS) | Photosystem I disruption |
- This compound uniquely targets EPSPS, absent in animals, which underpins its selective toxicity to plants .
- Glufosinate disrupts nitrogen metabolism, leading to ammonia accumulation, while paraquat induces oxidative stress, causing rapid desiccation .
Environmental Impact and Degradation
Compound | Half-life in Soil (Days) | Degradation Methods | Key Environmental Concerns |
---|---|---|---|
This compound | 7–60 | Photocatalysis (TiO₂/biochar), microbial | Groundwater contamination, residues |
Atrazine | 60–100 | Hydrolysis, microbial | Endocrine disruption, persistence |
Paraquat | 1,000+ | Adsorption to soil particles | High soil persistence, aquatic toxicity |
- This compound degrades efficiently under UV light with TiO₂/biochar composites (76–92% removal in 1–3.5 hours) but persists longer in anaerobic conditions .
- Atrazine exhibits greater persistence and endocrine-disrupting effects, while paraquat binds tightly to soil, posing long-term risks .
Detection Challenges and Methods
Compound | Polarity | Common Detection Techniques | Key Advancements |
---|---|---|---|
This compound | High (polar) | LC/MS/MS (with derivatization or amino columns) | Direct analysis via EPSPS-based biosensors |
2,4-D | Moderate | GC-MS, ELISA | Standardized immunoassays |
Glufosinate | Moderate | LC-MS/MS with ion-pairing agents | Derivatization-free protocols |
- This compound’s high polarity necessitates specialized methods like amino-based LC columns (e.g., Shodex NH2P-50) for direct detection at limits of quantification (LOQ) as low as 0.12 ng/mL .
- 2,4-D and glufosinate are less polar, enabling routine GC-MS or ELISA detection without complex sample preparation .
Toxicity and Regulatory Status
Compound | Acute Toxicity (LD50, mg/kg) | Key Regulatory Status | Health Concerns |
---|---|---|---|
This compound | 4,870 (rat, oral) | IARC Group 2A (probable carcinogen); EFSA: No | Debate on carcinogenicity, co-formulant toxicity |
Paraquat | 150 (rat, oral) | Banned in EU, restricted in US | Lung fibrosis, high acute toxicity |
Atrazine | 3,090 (rat, oral) | Restricted in EU; US EPA: Limited use | Endocrine disruption, amphibian effects |
- This compound’s low acute toxicity contrasts with paraquat , which is lethal at small doses. However, this compound formulations (e.g., surfactants like POEA) amplify toxicity .
- Regulatory discrepancies exist: IARC and EFSA conflict on this compound’s carcinogenicity, whereas paraquat faces broad bans due to unequivocal risks .
Formulation and Efficacy
- This compound : Efficacy depends on surfactants (e.g., polyethoxylated tallow amine, POEA) enhancing membrane permeability. Salt formulations (isopropylamine, IPA) improve solubility .
- 2,4-D : Often combined with dicamba for resistance management; less reliant on adjuvants.
- Glufosinate : Requires rain-free periods post-application; efficacy less affected by water hardness compared to this compound .
Biological Activity
Glyphosate, a broad-spectrum systemic herbicide, is widely used to control weeds in agricultural settings. Its primary mode of action involves the inhibition of the shikimic acid pathway, which is crucial for the synthesis of aromatic amino acids in plants and some microorganisms. This article reviews the biological activity of this compound, focusing on its effects on human health, environmental impact, and potential carcinogenicity.
This compound functions by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key component of the shikimic acid pathway. This pathway is not present in animals, which explains this compound's selective toxicity to plants and certain microorganisms. The inhibition leads to a reduction in essential amino acids such as tryptophan, tyrosine, and phenylalanine, ultimately causing plant death within days of exposure .
Gut Microbiome
Recent studies have highlighted this compound's potential effects on the human gut microbiome. This compound exposure may disrupt microbial communities, leading to reduced levels of tryptophan and other essential nutrients that are vital for human health. For instance, one study reported that this compound treatment reduced tryptophan levels by 13%, tyrosine by 59%, and phenylalanine by 77% in sugarcane crops . This disruption can have significant implications for human health, as these amino acids are essential for various physiological processes.
Neurotoxicity
Research has also indicated that this compound may exert toxic effects on the nervous system. Studies on rodents have shown that this compound exposure can lead to alterations in neuronal development and function. Specifically, this compound has been associated with increased permeability of the blood-brain barrier (BBB), which may facilitate neurotoxic effects . Additionally, it has been found to affect gene expression related to neuronal growth and apoptosis, potentially leading to long-term neurological consequences .
Endocrine Disruption
This compound has been identified as an endocrine disruptor at low concentrations. For example, exposure to 0.36 µg/mL this compound resulted in a significant reduction in testosterone levels in male subjects . These findings raise concerns about this compound's potential impact on reproductive health.
Carcinogenicity
The classification of this compound as a probable carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) has sparked considerable debate. The IARC's assessment was based on limited evidence linking this compound exposure to non-Hodgkin lymphoma (NHL) among agricultural workers . Conversely, the U.S. Environmental Protection Agency (EPA) has concluded that this compound is not likely to be carcinogenic to humans based on their evaluations . This discrepancy highlights the need for further research to clarify this compound's carcinogenic potential.
Agricultural Health Study
The Agricultural Health Study analyzed cancer incidence among pesticide applicators exposed to this compound. Among 54,251 applicators, those with higher lifetime exposure showed an increased risk of acute myeloid leukemia (AML), although this association was not statistically significant overall . The findings suggest a potential link between high levels of this compound use and certain cancers but also underscore the variability in individual risk factors.
Summary of Findings
Aspect | Details |
---|---|
Mechanism | Inhibition of EPSPS in the shikimic acid pathway leading to amino acid depletion |
Gut Microbiome Effects | Reduction in essential amino acids affecting human health |
Neurotoxicity | Increased BBB permeability; alterations in neuronal gene expression |
Endocrine Disruption | Significant reduction in testosterone levels at low concentrations |
Carcinogenicity | IARC classifies as probable carcinogen; EPA finds insufficient evidence for human cancer risk |
Case Studies | Increased risk of AML among high-exposure applicators noted but not statistically significant |
Q & A
Basic Research Questions
Q. What methodologies are recommended for assessing human exposure to glyphosate in epidemiological studies?
- Methodological Answer : Use a combination of biomonitoring (e.g., urine analysis) and demographic surveys. Studies should employ systematic literature reviews with keywords like "this compound," "exposure," and "human" across databases (PubMed, ScienceDirect) to identify relevant biomarkers . Detection methods include HPLC-MS for this compound and AMPA quantification, validated via spiked samples and recovery tests . Aggregate anonymized data from large cohorts to identify exposure trends and demographic correlations .
Q. What analytical techniques are standard for detecting this compound in environmental and biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this compound quantification in water, soil, and human fluids. For field studies, enzyme-linked immunosorbent assays (ELISAs) offer rapid screening but require confirmation via LC-MS/MS. Method validation should include limits of detection (e.g., 0.1 µg/L in water) and cross-checking against certified reference materials .
Q. How to design a baseline study on this compound’s environmental persistence in agricultural soils?
- Methodological Answer : Use randomized complete block designs with multiple replicates (e.g., 4–5 replicates per treatment). Measure this compound degradation kinetics under varying pH, temperature, and microbial activity. Include controls for abiotic degradation (e.g., autoclaved soil) and analyze metabolites like AMPA via ion chromatography .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound degradation by microbial consortia?
- Methodological Answer : Apply a central composite design (CCD) to screen critical variables (e.g., pH, nutrient concentration, temperature). For Burkholderia vietnamiensis, a 2^3 factorial design identified carbon concentration and pH as key factors, with ANOVA confirming model significance (F-value = 144.91, p < 0.001) . Validate predictions via bench-scale reactors and confirm removal efficiency via this compound-specific ELISA .
Q. What statistical approaches address conflicting carcinogenicity findings in this compound bioassays?
- Methodological Answer : Use permutation tests to adjust for false positives in tumor incidence data. For example, a multiresponse permutation procedure analyzed 24 rodent studies, reducing Type I errors from multiple comparisons (e.g., 1,000+ tumor types tested). Meta-analyses should weight studies by sample size, exposure duration, and risk of bias (e.g., industry-funded vs. independent research) .
Q. How to resolve discrepancies between IARC and EFSA risk assessments of this compound?
- Methodological Answer : Critically evaluate endpoints: IARC focuses on hazard identification (any exposure level), while EFSA assesses real-world risk (dose-response). Reconcile data by reanalyzing raw tumor datasets using harmonized statistical models (e.g., Cox proportional hazards) and incorporating biomonitoring data to refine exposure estimates .
Q. What experimental designs improve adsorption studies for this compound removal from water?
- Methodological Answer : Employ Box-Behnken or 2^3 factorial designs to test pH, ionic strength, and adsorbent ratios. For Fe-NH2-SBA-15 sorbents, a 3-factor design identified pH 2.1 and 0.35 mg/g adsorbent ratio as optimal, achieving >95% removal. Validate with isotherm models (Langmuir/Freundlich) and characterize sorbents via BET surface area analysis .
Q. How to mitigate this compound’s sublethal effects on non-target crops in field trials?
- Methodological Answer : Use split-plot designs with this compound rates (e.g., 0.84–4.20 kg·ha⁻¹) and adjuvant combinations. Measure physiological impacts (chlorophyll fluorescence, root biomass) and soil microbial diversity via 16S rRNA sequencing. Co-application with biochar or mycorrhizal inoculants can reduce this compound mobility .
Q. Key Recommendations for Future Research
- Conduct longitudinal biomonitoring paired with -omics (metabolomics, microbiome) to assess chronic low-dose effects .
- Develop "two-hit" models to evaluate this compound’s interaction with stressors like heavy metals .
- Standardize reporting of adjuvant compositions in toxicity studies to isolate this compound’s effects .
Properties
IUPAC Name |
2-(phosphonomethylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDAORKBJWWYJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P, Array | |
Record name | GLYPHOSATE | |
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Record name | GLYPHOSATE | |
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Record name | glyphosate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Glyphosate | |
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Related CAS |
34494-03-6 (mono-hydrochloride salt), 40465-66-5 (mono-ammonium salt), 70393-85-0 (hydrochloride salt) | |
Record name | Glyphosate [ANSI:BSI:ISO] | |
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DSSTOX Substance ID |
DTXSID1024122 | |
Record name | Glyphosate | |
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Molecular Weight |
169.07 g/mol | |
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Physical Description |
Glyphosate is an odorless white powder. Decomposition begins at approximately 419 °F (darkens). pH (1% solution in water) 2.5. (NTP, 1992), White solid; [Merck Index] Colorless solid; [ICSC], COLOURLESS CRYSTALS. | |
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Solubility |
5 to 10 mg/mL at 64 °F (NTP, 1992), Solubility in water (20 °C): 1050 g/L /Glyphosate trimethylammonium salt/, In water, 10.5 g/L in water at pH 1.9 and 20 °C, Practically insoluble in common organic solvents, e.g. acetone, ethanol and xylene, Solubility in water, g/100ml at 25 °C: 1.2 | |
Record name | GLYPHOSATE | |
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Density |
1.74 (NTP, 1992) - Denser than water; will sink, 1.705 at 20 °C, 1.7 g/cm³ | |
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Vapor Pressure |
1.94e-07 mmHg at 113 °F (NTP, 1992), 0.0000001 [mmHg], 9.8X10-8 mm Hg /1.31X10-2 mPa/ at 25 °C, Vapor pressure at 20 °C: negligible | |
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Color/Form |
White crystals, White solid | |
CAS No. |
1071-83-6 | |
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Record name | GLYPHOSATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4632WW1X5A | |
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Record name | GLYPHOSATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3432 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0160 | |
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Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
446 °F (decomposes) (NTP, 1992), 230 °C (dec), Gilfonos, Roundup: Clear, viscous amber-colored solution; pH 4.4-4.9. Practically odorless to slight amine-like odor. Lider: Colorless crystals. MW: 169.09; MP: 200 °C | |
Record name | GLYPHOSATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20441 | |
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Record name | GLYPHOSATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3432 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.